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  • Product: ERR|A Ligand-Linker Conjugates 1

Core Science & Biosynthesis

Exploratory

Molecular weight and properties of ERR alpha Ligand-Linker Conjugates 1

This guide serves as an advanced technical resource for researchers utilizing ERRα Ligand-Linker Conjugates 1 , a critical chemical intermediate in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs) tar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for researchers utilizing ERRα Ligand-Linker Conjugates 1 , a critical chemical intermediate in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs) targeting Estrogen-Related Receptor Alpha (ERRα).[1]

Molecular Architecture, Properties, and PROTAC Synthesis Protocols[1]

Executive Summary & Core Identity

ERRα Ligand-Linker Conjugates 1 is a specialized heterobifunctional chemical precursor designed for the development of targeted protein degraders (PROTACs).[1] It consists of a high-affinity ERRα inverse agonist covalently attached to a linker motif , terminated with a reactive handle.[1]

This conjugate allows researchers to modularly synthesize PROTACs by reacting the free handle with various E3 ligase ligands (e.g., Thalidomide for Cereblon, VHL-ligands, or Nutlin derivatives for MDM2), thereby facilitating the rapid screening of degradation efficiency across different E3 ligase systems.

Physicochemical Identity
PropertySpecification
Catalog Name ERRα Ligand-Linker Conjugates 1
Primary Application PROTAC Synthesis Intermediate (Precursor)
Target Protein Estrogen-Related Receptor Alpha (ERRα / NR3B1)
Molecular Weight 601.42 Da
Molecular Formula C₂₄H₂₀F₉N₃O₅
Solubility Soluble in DMSO (≥ 50 mg/mL); practically insoluble in water.[1]
Storage -80°C (6 months); -20°C (1 month); Store under inert gas (N₂), away from moisture.
Molecular Design & Structural Logic

The efficacy of a PROTAC depends heavily on the "warhead" (ligand) and the linker geometry.[1] ERRα Ligand-Linker Conjugates 1 is engineered based on structure-activity relationship (SAR) data that prioritizes inverse agonism and solvent exposure of the linker attachment point.[1]

A. The Warhead (ERRα Ligand)

The ligand moiety is derived from bis(trifluoromethyl)benzyl -based inverse agonists (structurally related to Compound 29 or XCT-790 derivatives).[1]

  • Mechanism: Binds to the ERRα Ligand Binding Domain (LBD), inducing a conformational change that displaces the co-activator PGC-1α.[1]

  • Fluorine Motif: The characteristic F₉ (nine fluorine atoms) in the formula suggests a bis(trifluoromethyl) group (6F) on the benzyl ring, combined with a trifluoromethyl group (3F) on the core phenyl or linker-adjacent moiety. This heavy fluorination enhances metabolic stability and lipophilicity, improving cell permeability.

B. The Linker & Handle
  • Linker Composition: Likely a short alkyl or PEG-based chain designed to span the distance between the ERRα LBD and the E3 ligase binding pocket without inducing steric clash.[1]

  • Reactive Handle: The conjugate terminates in a functional group (typically a Carboxylic Acid (-COOH) or Amine (-NH₂) ) amenable to standard amide coupling chemistries (e.g., HATU/EDC).[1] This "plug-and-play" design is critical for combinatorial PROTAC libraries.

C. Structural Visualization (DOT)

The following diagram illustrates the modular architecture of the conjugate and its role in ternary complex formation.

PROTAC_Architecture Conjugate ERRα Ligand-Linker Conjugate 1 (MW: 601.42 | C24H20F9N3O5) Warhead ERRα Inverse Agonist (Bis-CF3 Benzyl Core) Conjugate->Warhead Contains Linker Linker Motif (Spacer) Conjugate->Linker Contains Handle Reactive Handle (-COOH / -NH2) Linker->Handle Terminates in PROTAC Final PROTAC Molecule (Active Degrader) Handle->PROTAC Chemical Conjugation (Amide Coupling) E3_Ligand E3 Ligase Ligand (e.g., VHL, CRBN, MDM2) E3_Ligand->PROTAC + Reactant

Caption: Modular breakdown of ERRα Ligand-Linker Conjugates 1 showing the reactive handle ready for E3 ligand attachment.

Mechanism of Action (Post-Conjugation)

Once reacted with an E3 ligase binder (forming the full PROTAC), the mechanism shifts from simple binding to catalytic degradation :

  • Binary Binding: The PROTAC engages ERRα via the inverse agonist warhead.[1]

  • Ternary Complex Formation: The E3 ligase (e.g., VHL, MDM2) is recruited via the other end of the molecule.

  • Ubiquitination: The E3 ligase transfers ubiquitin to surface lysine residues on ERRα.[1]

  • Proteasomal Degradation: The poly-ubiquitinated ERRα is recognized and degraded by the 26S proteasome.[1]

Experimental Protocols
A. Chemical Conjugation (Synthesis of PROTAC)

Objective: To couple "ERRα Ligand-Linker Conjugates 1" (assuming Carboxyl termination) with an Amine-functionalized E3 Ligase Ligand (e.g., VHL-Amine).[1]

Reagents:

  • ERRα Ligand-Linker Conjugates 1 (1 eq)[1]

  • E3 Ligase Ligand-Amine (1.1 eq)[1]

  • HATU (1.2 eq)[1]

  • DIPEA (3 eq)

  • DMF (Anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve ERRα Ligand-Linker Conjugates 1 in anhydrous DMF (concentration ~0.1 M).

  • Activation: Add DIPEA and HATU to the solution. Stir at Room Temperature (RT) for 15 minutes to activate the carboxyl group.

  • Coupling: Add the E3 Ligase Ligand-Amine.[1]

  • Reaction: Stir at RT for 2–4 hours. Monitor progress via LC-MS (Look for mass shift corresponding to MW_Conjugate + MW_Ligand - H2O).[1]

  • Purification: Dilute with water/acetonitrile and purify via Prep-HPLC. Lyophilize fractions to obtain the final PROTAC powder.[1]

B. In Vitro Validation (Western Blot)

Objective: Verify degradation of ERRα in MCF-7 (Breast Cancer) cells.

  • Seeding: Seed MCF-7 cells in 6-well plates (3 x 10⁵ cells/well) in DMEM + 10% FBS.

  • Treatment: Treat cells with the synthesized PROTAC at graded concentrations (e.g., 10 nM, 100 nM, 1 µM) for 16–24 hours. Include a DMSO control and a competition control (PROTAC + excess free Proteasome Inhibitor MG-132).[1]

  • Lysis: Wash cells with cold PBS and lyse in RIPA buffer + Protease/Phosphatase inhibitors.[1]

  • Blotting: Perform SDS-PAGE and transfer to membrane. Probe with anti-ERRα antibody (e.g., Cell Signaling Technology) and loading control (GAPDH/Actin).

  • Analysis: Degradation is confirmed by the disappearance of the ERRα band in PROTAC-treated lanes compared to DMSO.[1]

Pathway Visualization

The following diagram details the biological cascade triggered by the synthesized PROTAC.

PROTAC_Pathway PROTAC Synthesized PROTAC (Conjugate 1 + E3 Ligand) Ternary Ternary Complex [ERRα - PROTAC - E3] PROTAC->Ternary Binds ERRa ERRα Protein (Target) ERRa->Ternary Recruited E3 E3 Ligase Complex (e.g., VHL/MDM2) E3->Ternary Recruited Ub Ubiquitin Transfer (Poly-Ubiquitination) Ternary->Ub Proximity Induced Proteasome 26S Proteasome Ub->Proteasome Recognition Signal Degradation ERRα Degradation (Loss of Function) Proteasome->Degradation Proteolysis

Caption: The ubiquitin-proteasome pathway hijacked by ERRα PROTACs derived from Conjugate 1.[1]

References
  • Peng, L., et al. (2019).[2] "Identification of New Small-Molecule Inducers of Estrogen-related Receptor α (ERRα) Degradation." ACS Medicinal Chemistry Letters, 10(5), 767–772.

  • MedChemExpress (MCE). "ERRα Ligand-Linker Conjugates 1 Product Datasheet."

  • Bondeson, D. P., et al. (2015). "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology, 11, 611–617.

  • TargetMol. "ERRα Ligand-Linker Conjugates 1 - Compound Information."

Sources

Protocols & Analytical Methods

Method

Preparation of ERR alpha PROTAC stock solutions in DMSO

Optimization of Stock Solution Preparation for ERR PROTACs Abstract & Introduction Estrogen Related Receptor Alpha (ERR ) has emerged as a critical metabolic regulator in oncology, particularly in breast cancer and metab...

Author: BenchChem Technical Support Team. Date: February 2026

Optimization of Stock Solution Preparation for ERR PROTACs

Abstract & Introduction

Estrogen Related Receptor Alpha (ERR


) has emerged as a critical metabolic regulator in oncology, particularly in breast cancer and metabolic disorders. Unlike traditional inhibition, ERR

PROTACs
(Proteolysis Targeting Chimeras) utilize a heterobifunctional mechanism to recruit an E3 ligase (typically VHL or CRBN) to ERR

, inducing its ubiquitination and subsequent proteasomal degradation.

However, the physicochemical properties of ERR


 PROTACs—specifically their high molecular weight (>800 Da), high lipophilicity (cLogP > 5), and rotatable linker regions—present significant challenges in stock solution preparation. Improper handling in DMSO leads to "silent precipitation"  (micro-aggregates invisible to the naked eye) or hydrolytic degradation, resulting in false negatives in cellular assays.

This guide provides a rigorous, field-validated protocol for preparing, storing, and handling ERR


 PROTAC stock solutions to ensure maximum biological fidelity.

Physicochemical Challenges & Mechanistic Insight

The "Solubility Paradox" of PROTACs

ERR


 degraders (e.g., analogs of Compound 6c or XCT790-based chimeras) often violate Lipinski’s Rule of 5. They possess two distinct hydrophobic warheads connected by a linker (PEG or alkyl chain).
  • The Challenge: While soluble in 100% DMSO, these molecules exist in a high-energy state. Upon contact with trace water (absorbed from the atmosphere into hygroscopic DMSO), the entropic cost of solvation increases, forcing the PROTAC molecules to aggregate.

  • The Consequence: A stock solution that appears clear but contains 5-10% water may actually be a suspension of inactive micro-aggregates.

DMSO Hygroscopicity

Dimethyl sulfoxide (DMSO) is extremely hygroscopic.[1][2][3][4]

  • Data Point: An open vial of anhydrous DMSO can absorb >1% water by volume within 30 minutes at 50% relative humidity.

  • Impact: Water content >0.5% in a PROTAC stock solution can trigger precipitation of the hydrophobic ERR

    
     ligand moiety, drastically altering the effective concentration (
    
    
    
    ).

Protocol: Preparation of 10 mM Stock Solutions

Materials & Reagents
ComponentGrade/SpecificationRationale
ERR

PROTAC
>95% Purity (HPLC)High purity prevents "seed crystal" formation from impurities.
DMSO Anhydrous (≥99.9%), stored over molecular sievesPrevents hydrolytic degradation and moisture-induced aggregation.
Vials Amber glass, silanized (optional)Amber protects from light; silanization prevents adsorption of lipophilic PROTACs to glass.
Gas Argon or Nitrogen (High Purity)To purge headspace and displace moisture-laden air.
Step-by-Step Methodology
Step 1: Environmental Control
  • Action: Allow the vial of lyophilized PROTAC powder to equilibrate to room temperature for 30 minutes before opening.

  • Why: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, which will be trapped once DMSO is added.

Step 2: Gravimetric Dissolution (The "No-Heat" Rule)
  • Calculation: Do not rely on the vendor's stated mass. Weigh the solid into a tared vial.

    • Formula:

      
      
      
  • Addition: Add Anhydrous DMSO to the center of the vial.

  • Mixing:

    • Vortex vigorously for 30-60 seconds.

    • Sonicate in a water bath for maximum 5 minutes at room temperature .

    • CRITICAL WARNING: Do not heat above 30°C. Thermal stress can degrade the linker or cause isomerization. If it does not dissolve, extended vortexing is safer than heating.

Step 3: Visual & Nephelometric QC
  • Action: Hold the vial against a dark background with a strong side-light (Tyndall effect check).

  • Pass: Solution is crystal clear with no scattering.

  • Fail: Hazy, cloudy, or visible particulates. See Troubleshooting.

Step 4: Aliquoting & Storage
  • Action: Immediately aliquot into single-use volumes (e.g., 20-50

    
    L) to avoid freeze-thaw cycles.
    
  • Headspace Purge: Gently blow Argon/Nitrogen into the vial headspace before capping.

  • Storage: Store at -80°C. (Stability: ~6 months). -20°C is acceptable for <1 month.

Visualizing the Workflow & Mechanism

Preparation Workflow

The following diagram illustrates the critical decision points in the preparation process to ensure stock integrity.

PROTAC_Prep_Workflow Start Lyophilized ERRα PROTAC (Equilibrate to RT) Weigh Weigh Solid & Calculate Volume (Target: 10 mM) Start->Weigh AddDMSO Add Anhydrous DMSO (Argon Purge) Weigh->AddDMSO Mix Vortex (1 min) + Sonicate (5 min) NO HEAT AddDMSO->Mix QC_Check Visual QC (Tyndall Effect) Mix->QC_Check Fail Cloudy/Hazy? Add 10% more DMSO or Sonicate further QC_Check->Fail Precipitate Pass Clear Solution QC_Check->Pass Clear Fail->Mix Retry Aliquot Aliquot (Single Use) Store -80°C Pass->Aliquot

Caption: Decision-tree workflow for solubilizing ERR


 PROTACs, emphasizing the "No Heat" rule and visual QC steps.
Mechanism of Action (Ternary Complex)

Understanding the goal: The stock solution must preserve the molecule's ability to form the Ternary Complex.

Ternary_Complex PROTAC ERRα PROTAC Complex Ternary Complex (ERRα-PROTAC-E3) PROTAC->Complex Linker Facilitates ERRa Target: ERRα ERRa->Complex Warhead A Bind E3 E3 Ligase (VHL/CRBN) E3->Complex Warhead B Bind Ub Poly-Ubiquitination Complex->Ub E2 Transfer Degradation Proteasomal Degradation Ub->Degradation

Caption: The functional goal of the stock solution is to enable the formation of the Ternary Complex (Green) without aggregation interference.

Troubleshooting & QC Data

Common Failure Modes
ObservationRoot CauseCorrective Action
Cloudiness upon thawing DMSO absorbed water; PROTAC crashed out.Discard. Do not attempt to re-dissolve by heating (risk of degradation). Use a fresh aliquot.
Precipitate in Media Dilution shock (rapid change in polarity).Perform Intermediate Dilution : Dilute stock 1:10 in media slowly while vortexing, then add to cells.
Loss of Potency Linker hydrolysis or adsorption to plastic.Use Low-Retention tips and glass vials. Verify concentration via LC-MS.
QC Validation (LC-MS)

For critical campaigns, validate the stock concentration.

  • Method: Dilute 1

    
    L of stock into 999 
    
    
    
    L Acetonitrile (not water!).
  • Expectation: Single peak at expected MW.

  • Warning: Multiple peaks often indicate linker degradation (hydrolysis) caused by wet DMSO.

References

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology.
  • Way, L., et al. (2024). HTS library plate rejuvenation using a DMSO-rich atmosphere.[3] SLAS Discovery. (Discusses DMSO hygroscopicity). Available at: [Link]

  • Peng, L., et al. (2019). Identification of New Small-Molecule Inducers of Estrogen-related Receptor α (ERRα) Degradation.[5][6][7] ACS Med. Chem. Lett. (Specific chemistry of ERR

    
     degraders). Available at: [Link]
    

Sources

Application

In vitro assays for testing ERR alpha degradation efficiency

Application Note: In Vitro Assessment of ERR Degradation Efficiency Executive Summary Estrogen-Related Receptor Alpha (ERR ; NR3B1) is a constitutively active nuclear receptor that orchestrates mitochondrial biogenesis a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Assessment of ERR Degradation Efficiency

Executive Summary

Estrogen-Related Receptor Alpha (ERR


; NR3B1)  is a constitutively active nuclear receptor that orchestrates mitochondrial biogenesis and oxidative phosphorylation. Unlike the Estrogen Receptor (ER

), ERR

does not bind natural estrogens; its activity is regulated by coactivator interactions (primarily PGC-1

) and protein stability.

In oncology, ERR


 is a critical therapeutic target for "metabolically addicted" cancers (e.g., breast, colon). While traditional inverse agonists (e.g., XCT790) inhibit transcriptional activity, the emerging paradigm shifts toward Targeted Protein Degradation (TPD)  using PROTACs (Proteolysis Targeting Chimeras) or molecular glues. These modalities offer superior potency by catalytically removing the protein rather than merely occupying its ligand-binding domain.

This guide details the rigorous validation of ERR


 degraders, moving from high-throughput kinetic screening to mechanistic confirmation via immunoblotting and functional rescue.

Mechanistic Principles

To design a valid assay, one must understand the degradation cascade. ERR


 degraders typically function as heterobifunctional molecules: one end binds the ERR

Ligand Binding Domain (LBD), and the other recruits an E3 ubiquitin ligase (commonly VHL or Cereblon).
The Degradation Pathway

The following diagram illustrates the critical nodes required for successful degradation. If any node fails (e.g., proteasome inhibition), the signal should stabilize.

ERR_Degradation_Pathway PROTAC PROTAC/Degrader Ternary Ternary Complex (ERRα-PROTAC-E3) PROTAC->Ternary Recruitment ERR ERRα Protein ERR->Ternary E3 E3 Ligase (VHL/CRBN) E3->Ternary PolyUb Poly-Ubiquitination Ternary->PolyUb Ub Transfer Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Peptide Fragments (Degradation) Proteasome->Degradation Proteolysis MG132 MG132 (Inhibitor) MG132->Proteasome Blocks

Figure 1: Mechanism of PROTAC-mediated ERR


 degradation. Successful assays must demonstrate reversibility using proteasome inhibitors like MG132.

Protocol A: High-Throughput Kinetic Screening (HiBiT)

Traditional Western blotting is low-throughput and provides only a snapshot. For determining degradation kinetics and


 (concentration inducing 50% degradation), the HiBiT lytic detection system  is superior.

Principle: The ERR


 gene is endogenously tagged (via CRISPR) or transiently transfected with an 11-amino acid HiBiT tag. Upon cell lysis, a detection reagent containing the complementary LgBiT protein is added. Spontaneous association forms a functional NanoLuc® luciferase. Loss of luminescence = Degradation.
Materials
  • Cell Line: HEK293 or MCF-7 (ERR

    
     positive).
    
  • Vector: pBiT3.1-N [TK/HiBiT] (N-terminal tagging is preferred as the C-terminal LBD is the ligand-binding site).

  • Reagents: Nano-Glo® HiBiT Lytic Detection System.

Step-by-Step Workflow
  • Transfection (Day 0):

    • Seed cells at 10,000 cells/well in white, solid-bottom 96-well plates.

    • Transfect with HiBiT-ERR

      
       plasmid using standard lipid reagents (e.g., Lipofectamine). Incubate 24 hours.
      
  • Compound Treatment (Day 1):

    • Prepare a 10-point dilution series of the degrader (e.g., 10

      
      M down to 0.1 nM).
      
    • Critical Control: Treat one set of wells with MG132 (10

      
      M)  1 hour prior to degrader addition to prove mechanism.
      
    • Incubate cells for 6–24 hours.

  • Detection (Day 2):

    • Equilibrate Nano-Glo® reagent to room temperature.

    • Add volume equal to culture medium (1:1 ratio).

    • Orbitally shake for 5 minutes (lyses cells and allows HiBiT-LgBiT complementation).

    • Read luminescence on a plate reader.

Data Analysis

Normalize RLU (Relative Light Units) to DMSO vehicle control. Plot using a 4-parameter logistic fit to determine


 and 

(maximum degradation depth).

Protocol B: The Gold Standard – Immunoblotting

While HiBiT is fast, Western Blotting confirms endogenous protein degradation and validates antibody specificity.

Experimental Design & Controls
  • Positive Control: XCT790 (5

    
    M), a well-characterized inverse agonist known to induce ERR
    
    
    
    proteasomal degradation [1].
  • Negative Control: Epoxomicin or MG132 . Co-treatment should rescue ERR

    
     levels.
    
  • Hook Effect Check: For PROTACs, very high concentrations often inhibit degradation by saturating E3 or Target independently (binary complexes) rather than forming the ternary complex. Test a wide concentration range.

Lysis & Sample Prep

ERR


 is a nuclear transcription factor.[1] Incomplete lysis can leave the protein bound to chromatin in the pellet.
  • Buffer: RIPA Buffer (High stringency) + Protease/Phosphatase Inhibitor Cocktail + Benzonase (to digest chromatin and release nuclear proteins).

  • Lysis: Incubate on ice for 20 mins, sonicate (3x 10s pulses), centrifuge at 14,000 x g for 15 mins at 4°C.

Western Blot Workflow
  • Loading: Load 20–30

    
    g total protein per lane.
    
  • Transfer: PVDF membrane (0.45

    
    m).
    
  • Blocking: 5% Non-fat milk in TBST (1 hr).

  • Primary Antibody:

    • Target: Anti-ERR

      
       (e.g., Cell Signaling #13826 or Abcam ab76228). Dilution 1:1000.
      
    • Loading Control: Do NOT use metabolic enzymes (GAPDH/Enolase) if your degrader affects metabolic flux (common with ERR

      
       knockdown). Use Vinculin  or Total Protein Stain  (Ponceau S) for normalization [2].
      
  • Imaging: Chemiluminescence or Near-IR Fluorescence (Li-Cor).

Workflow Visualization

WB_Workflow Step1 Cell Seeding (MCF-7 / MDA-MB-231) Step2 Treatment (Dose Response + MG132 Rescue) Step1->Step2 Step3 Lysis (RIPA + Benzonase) Step2->Step3 Step4 SDS-PAGE & Transfer Step3->Step4 Step5 Normalization (Use Vinculin/Total Protein) Step4->Step5 Step6 Quantification (Densitometry) Step5->Step6

Figure 2: Optimized Western Blot workflow for nuclear receptors.

Functional Validation: Transcriptional Reporter Assay

Degradation must lead to loss of function. ERR


 activity is best measured by its ability to drive transcription via the ERRE (Estrogen-Related Receptor Response Element).
Luciferase Reporter Protocol
  • Plasmids:

    • pGL3-ERRE: Luciferase driven by 3x ERRE consensus sequence.

    • PGC-1

      
      :  Co-transfection of PGC-1
      
      
      
      is often required to boost basal ERR
      
      
      activity, creating a larger window for inhibition [3].
  • Assay:

    • Transfect cells with pGL3-ERRE + PGC-1

      
       expression vector.
      
    • Treat with degrader for 18–24 hours.

    • Measure Luciferase activity.[1][2]

  • Success Criteria: A potent degrader should suppress luciferase signal to near-background levels, correlating with the

    
     observed in the HiBiT/Western assays.
    

Data Presentation & Analysis

When reporting results, compile data into a comparative table.

Table 1: Example Data Structure for Degrader Characterization

Compound ID

(nM)

(%)
Rescue by MG132?Mechanism
XCT790 30085%YesInverse Agonist [1]
Cmpd-29 1595%YesVHL-PROTAC [4]
Inactive Control >10,000<5%N/ANegative Control
Calculation of Degradation Efficiency


Note: Ensure band density is first normalized to the loading control.

Troubleshooting & "Gotchas"

  • The "Hook Effect": If degradation decreases at high concentrations (bell-shaped curve), this confirms a PROTAC mechanism (formation of binary rather than ternary complexes). Do not discard the compound; simply lower the dosing range.

  • Antibody Specificity: ERR

    
     has high homology with ERR
    
    
    
    and ERR
    
    
    . Ensure your antibody is isoform-specific. The Cell Signaling mAb #13826 is widely validated for specificity.
  • Cell Line Selection: ERR

    
     levels vary significantly. MCF-7 and MDA-MB-231 are standard, but metabolic state (high glucose vs. galactose media) can alter basal ERR
    
    
    
    levels due to PGC-1
    
    
    regulation. Keep culture conditions strictly consistent.

References

  • Lanvin, O., et al. (2007).[3] Potentiation of ICI182,780 (Fulvestrant)-induced Estrogen Receptor-alpha Degradation by the Estrogen Receptor-related Receptor-alpha Inverse Agonist XCT790.[4] Journal of Biological Chemistry. Link

  • Li-Cor Biosciences. (2023). Western Blot Normalization: Challenges and Solutions. Li-Cor Application Notes. Link

  • Schreiber, S. N., et al. (2003). Coactivator PGC-1alpha recruits the estrogen-related receptor alpha to target promoters in vivo. Journal of Biological Chemistry. Link

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology. Link

  • Promega Corporation. (2024). HiBiT Protein Tagging System for Targeted Protein Degradation.[5][6][7][8] Promega Technology Portal. Link

Sources

Method

Cell culture treatment protocols for ERR alpha PROTACs

Application Note: Cell Culture Treatment Protocols for ERR PROTACs ) PROTACs Abstract & Introduction Estrogen-Related Receptor Alpha (ERR ; NR3B1) is a nuclear receptor critical for mitochondrial biogenesis and metabolic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cell Culture Treatment Protocols for ERR PROTACs


) PROTACs

Abstract & Introduction

Estrogen-Related Receptor Alpha (ERR


; NR3B1) is a nuclear receptor critical for mitochondrial biogenesis and metabolic adaptation in cancer, particularly Triple-Negative Breast Cancer (TNBC). Unlike traditional small molecule inhibitors (inverse agonists) which only block ligand-dependent activation, Proteolysis Targeting Chimeras (PROTACs)  offer a distinct advantage: they physically eliminate the ERR

protein via the Ubiquitin-Proteasome System (UPS).

This guide details the specific cell culture protocols required to evaluate ERR


 PROTACs. It addresses the unique challenges of this modality, including the "hook effect," solubility limits, and the distinction between proteasomal degradation and transcriptional repression.
Mechanism of Action

The PROTAC functions as a heterobifunctional bridge, recruiting an E3 ubiquitin ligase (typically VHL or Cereblon) to ERR


. This proximity facilitates polyubiquitination and subsequent degradation.[1][2]

ERR_PROTAC_Mechanism PROTAC PROTAC Molecule Ternary Ternary Complex (ERRα-PROTAC-E3) PROTAC->Ternary Linker Binding ERR Target: ERRα ERR->Ternary E3 E3 Ligase (VHL/CRBN) E3->Ternary Ub Poly-Ubiquitination Ternary->Ub E2 Transfer Proteasome 26S Proteasome Ub->Proteasome Recognition Degradation Peptide Fragments (Degradation) Proteasome->Degradation Proteolysis

Figure 1: The catalytic cycle of PROTAC-mediated ERR


 degradation. Note that the PROTAC is not consumed and can recycle to degrade additional targets.

Pre-Experimental Considerations

Cell Line Selection

Efficacy depends on the expression of both the target (ERR


) and the recruited E3 ligase.
  • MDA-MB-231 (Human TNBC): High endogenous ERR

    
     and VHL levels. The "Gold Standard" for ERR
    
    
    
    degradation studies.
  • MCF-7 (Human ER+): Useful for studying cross-talk with Estrogen Receptor

    
     (ER
    
    
    
    ), but requires careful media control (phenol-red free) to isolate ERR
    
    
    effects.
  • E3 Ligase Verification: Before testing a VHL-recruiting PROTAC, confirm VHL expression in your specific cell line passage using Western blot.

Compound Handling & Solubility

PROTACs are high molecular weight (>800 Da) and lipophilic.

  • Stock Solution: Dissolve in 100% DMSO to 10 mM. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Perform serial dilutions in DMSO first, keeping the DMSO concentration constant (e.g., 1000x stocks), then spike into media. This prevents precipitation that occurs when diluting directly into aqueous media.

Protocol A: Dose-Response & The "Hook Effect"

Objective: Determine the DC


 (concentration inducing 50% degradation) and D

(maximum degradation). Critical Insight: PROTACs exhibit a bell-shaped dose-response. At high concentrations, binary complexes (PROTAC-E3 or PROTAC-ERR

) outcompete the productive ternary complex.[3]
Step-by-Step Procedure
  • Seeding: Plate MDA-MB-231 cells in 6-well plates (3 x 10

    
     cells/well) in DMEM + 10% FBS. Allow 24h attachment to reach ~70% confluence.
    
  • Treatment Preparation: Prepare 1000x stocks in DMSO.

    • Range: 0.1 nM, 1 nM, 10 nM, 100 nM, 1

      
      M, 10 
      
      
      
      M.
    • Vehicle Control: DMSO only (0.1% final v/v).

  • Incubation: Treat cells for 16–24 hours . (Note: ERR

    
     has a relatively short half-life, but 16h ensures steady-state degradation measurement).
    
  • Lysis: Wash with ice-cold PBS.[2][4] Lyse using RIPA Buffer supplemented with Protease Inhibitor Cocktail.[2][4]

    • Why RIPA? ERR

      
       is nuclear/chromatin-bound. Milder buffers (like NP-40) may fail to extract the nuclear fraction fully, leading to false "degradation" results (where the protein is just left in the pellet).
      
  • Analysis: Proceed to Western Blot (Protocol B).

Protocol B: Western Blot Validation (The Gold Standard)

Objective: Quantify protein level reduction. Self-Validating Step: Use a housekeeping protein that is not regulated by ERR


 (e.g., 

-Actin or GAPDH). Avoid Tubulin if using taxanes in parallel.
Workflow Diagram

WB_Workflow Seed Seed Cells (Day 0) Treat Treat with PROTAC (Day 1, 6-24h) Seed->Treat Lyse RIPA Lysis + Sonication (Nuclear Extraction) Treat->Lyse BCA BCA Assay (Normalize Loading) Lyse->BCA WB SDS-PAGE & Transfer (PVDF Membrane) BCA->WB Ab Incubate Antibodies (Anti-ERRα + Loading Control) WB->Ab Quant Densitometry Analysis (ImageJ/Li-Cor) Ab->Quant

Figure 2: Optimized Western Blot workflow for nuclear receptor degradation analysis.

Critical Controls (Must Include)
Control TypeReagent/ConditionPurpose
Negative Control DMSO VehicleBaseline protein level (100%).
Mechanistic Control MG132 (10

M) or Epoxomicin
Pre-treat for 2h before PROTAC. If degradation is blocked, it confirms UPS mechanism.
Neddylation Control MLN4924 (1

M)
Blocks Cullin-RING ligase activity. Confirms E3 ligase dependency.
Competition Control Excess Free LigandCo-treat with 100x excess of free VHL ligand or ERR

inverse agonist. Should rescue degradation.

Protocol C: Functional Validation (Metabolic Phenotyping)

Degradation of ERR


 should phenocopy the loss of mitochondrial function.
Downstream Target Analysis (RT-qPCR)

ERR


 drives the expression of PDK4, PPARGC1A (PGC-1

), and ESRRA (autoregulation).
  • Treat cells with D

    
     concentration of PROTAC for 24 hours.
    
  • Extract RNA and perform RT-qPCR.

  • Expectation: Significant downregulation of PDK4 mRNA compared to DMSO.

    • Note: If ERR

      
       protein is gone (Western) but PDK4 mRNA is unchanged, the PROTAC may be degrading a non-functional pool of ERR
      
      
      
      , or compensatory mechanisms are active.
Seahorse Mito Stress Test

ERR


 degradation reduces maximal respiration.
  • Seed: 20,000 cells/well in Seahorse XF96 plates.

  • Treat: Add PROTAC (at D

    
    ) for 24–48 hours.
    
    • Timing: Metabolic remodeling takes longer than protein degradation.

  • Assay: Measure Oxygen Consumption Rate (OCR) following oligomycin, FCCP, and rotenone/antimycin A injection.

  • Result: Expect ~30-50% reduction in Maximal Respiration and Spare Respiratory Capacity .

Troubleshooting & Optimization

The "Hook Effect" is Visible
  • Symptom: Degradation is good at 100 nM but disappears at 10

    
    M.
    
  • Solution: This confirms you have a true PROTAC mechanism. Use the lower concentration (100 nM) for functional assays. Do not simply increase the dose.

Poor Degradation Efficacy[3]
  • Check E3 Ligase: Does your cell line express VHL/Cereblon? (e.g., HeLa cells have very low Cereblon; use VHL-based PROTACs for HeLa).

  • Incubation Time: ERR

    
     has rapid turnover. If you wait 48h, the cell might upregulate ESRRA mRNA to compensate. Try a 4h, 8h, 16h time course.[2]
    
  • Permeability: Perform a PAMPA assay or use a NanoBRET target engagement assay to confirm the compound enters the cell.

Toxicity vs. On-Target Effect[5]
  • Differentiate between general cytotoxicity and metabolic collapse.

  • Use a non-binding diastereomer (a PROTAC synthesized with an inactive VHL/CRBN ligand). If this kills cells, the toxicity is off-target.

References

  • Peng, L., et al. (2019).

    
     (ERR
    
    
    
    ) Degradation. ACS Medicinal Chemistry Letters. (Describes Compound 6c and specific degradation protocols). [Link]
  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology.[5] (Foundational text on PROTAC kinetics and hook effect). [Link]

  • Willy, P.J., et al. (2004).

    
     Expression. Journal of Biological Chemistry. (Context for ERR
    
    
    
    autoregulation and turnover). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Handling of ERRα Ligand-Linker Conjugates 1

Technical Snapshot & Mechanism ERRα Ligand-Linker Conjugates 1 are specialized chemical tools designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). They typically consist of a high-affinity Estrogen-Rel...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Snapshot & Mechanism

ERRα Ligand-Linker Conjugates 1 are specialized chemical tools designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). They typically consist of a high-affinity Estrogen-Related Receptor alpha (ERRα) inverse agonist (often structurally related to thiazolidinediones or specific inverse agonists like XCT-790 derivatives) tethered to a chemical linker (e.g., PEG, alkyl) terminating in a functional handle or an E3 ligase ligand (e.g., for MDM2 or VHL recruitment) [1, 2].

The stability of these conjugates at -80°C is not merely a function of temperature but of solvent integrity and phase transition cycles . The primary degradation vectors are hydrolytic cleavage of the linker-ligand interface and micro-precipitation induced by repeated freeze-thaw cycles.

Core Storage & Handling Protocol (The "Golden Path")

This protocol is designed to maximize the half-life of Conjugate 1. Deviating from this directly correlates with experimental variability in degradation assays (DC50 shifts).

Step-by-Step Storage Workflow
  • Dissolution: Dissolve the lyophilized powder in anhydrous DMSO (Grade ≥99.9%) to a master stock concentration (typically 10 mM).

    • Why: Water content >0.1% in DMSO accelerates ester/amide hydrolysis even at low temperatures.

  • Aliquoting: Immediately dispense into single-use aliquots (e.g., 20 µL) in amber glass vials or high-quality polypropylene tubes.

    • Why: Amber glass prevents photo-oxidation. Single-use prevents freeze-thaw damage.

  • Inert Gas Overlay: Briefly flush the headspace of each vial with Argon or Nitrogen gas before capping.

    • Why: Displaces atmospheric moisture and oxygen.

  • Deep Freeze: Flash freeze in liquid nitrogen (optional but recommended) and store immediately at -80°C .

Visualizing the Stability Logic

StorageWorkflow Lyophilized Lyophilized Powder Solubilization Solubilization (Anhydrous DMSO) Lyophilized->Solubilization Aliquot Aliquot (Single-Use) Solubilization->Aliquot Immediate Bulk Bulk Storage (Repeated F/T) Solubilization->Bulk AVOID Storage Storage (-80°C) Aliquot->Storage Thaw Thaw (RT, Dark) Storage->Thaw One Time Experiment Experiment (PROTAC Synthesis/Assay) Thaw->Experiment Hydrolysis Linker Hydrolysis & Precipitation Bulk->Hydrolysis Moisture Entry

Figure 1: The "Golden Path" workflow ensures minimal exposure to moisture and thermal stress. The red path indicates the most common cause of failure: bulk storage leading to hydrolysis.

Troubleshooting & FAQs

Category A: Chemical Stability & Degradation

Q1: I stored my conjugate in DMSO at -80°C for 6 months, but now my LC-MS shows two distinct peaks. What happened? Diagnosis: This is likely Linker Hydrolysis .

  • The Mechanism: DMSO is hygroscopic. If the vial was not sealed under inert gas, or if it was opened while cold (attracting condensation), water entered the system. At -80°C, the reaction slows but does not stop. The "two peaks" are likely the free ERRα ligand and the cleaved linker moiety.

  • Solution: Check the mass of the new peaks. If Peak A = Ligand Mass and Peak B = Linker Mass, discard the stock. For future batches, use septum-sealed vials to draw aliquots without exposing the bulk to air.

Q2: Can I store the conjugate at -20°C instead of -80°C? Answer: Only for short durations (< 1 month) [1].

  • Reasoning: At -20°C, DMSO is frozen (MP: 19°C), but "pockets" of unfrozen eutectic mixtures can exist where solute concentration is extremely high, accelerating chemical reactions like nucleophilic attack or aggregation. -80°C ensures a complete glass transition, halting kinetic degradation.

Category B: Solubility & Precipitation

Q3: Upon thawing my aliquot, I see a fine haze. Is this normal? Diagnosis: No. This indicates Micro-precipitation .

  • The Cause: ERRα ligands are often highly lipophilic. Rapid cooling can trap the compound in a meta-stable state. Upon thawing, it crashes out of solution.

  • The Fix:

    • Vortex the vial vigorously for 30 seconds.

    • Sonicate in a water bath at room temperature for 5 minutes.

    • Centrifuge at 13,000 x g for 1 minute.

    • Critical Check: If a pellet remains, the effective concentration is unknown. Re-quantify by UV/HPLC or discard.

Q4: My DC50 (Degradation Concentration 50) values are shifting higher. Is the conjugate degrading? Answer: Not necessarily. It is often a Solubility Artifact .

  • Explanation: If you dilute a DMSO stock directly into aqueous media (cell culture), the hydrophobic conjugate may precipitate immediately ("crashing out"), reducing the bioavailable concentration.

  • Protocol Adjustment: Perform an intermediate dilution step.

    • Bad: 10 mM DMSO Stock -> Media (1:1000 dilution).

    • Good: 10 mM DMSO Stock -> 1 mM in DMSO -> 100 µM in DMSO -> Media. Keeping the compound in organic solvent during serial dilution prevents shock-precipitation.

Quality Control (QC) Matrix

Before committing to expensive Western Blots or animal studies, validate your conjugate using this matrix.

QC ParameterMethodAcceptance CriteriaTroubleshooting if Failed
Purity LC-MS (C18 Column)> 95% Area Under CurveIf <90% and main impurity is hydrolysis product: Discard .
Identity Mass Spectrometry[M+H]+ within 0.5 DaIf mass is +16 Da: Oxidation occurred. Check antioxidant status.
Solubility Visual InspectionClear, colorless/yellow solutionSonicate. If persistent, filter (0.2 µm) and re-quantify concentration.
Functionality Competitive Binding AssayIC50 within 3x of Ref. Std.If IC50 is high, check for precipitation in assay buffer.
Degradation Pathway Visualization

DegradationPath Conjugate Intact ERRα Conjugate 1 (Active) Stress Stress Factors: Moisture + Freeze/Thaw Conjugate->Stress Hydrolysis Hydrolysis Stress->Hydrolysis ProductA Free ERRα Ligand (Incomplete PROTAC) Hydrolysis->ProductA Cleavage ProductB Free Linker-E3 Ligand (Competitor) Hydrolysis->ProductB Cleavage Inefficacy Inefficacy ProductA->Inefficacy Binds Target No Degradation HookEffect HookEffect ProductB->HookEffect Occupies E3 Prevents Binding

Figure 2: Chemical degradation leads to the formation of "decoys." The free ligand binds ERRα but cannot recruit the E3 ligase, acting as a standard inhibitor rather than a degrader, confusing experimental results.

References

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11(8), 611–617. Retrieved from [Link]

  • Pillow, T. H., et al. (2023). Optimization of Drug-Linker to Enable Long-term Storage of Antibody-Drug Conjugate. Journal of Medicinal Chemistry. Retrieved from [Link]

Reference Data & Comparative Studies

Validation

Specificity controls for ERR alpha targeted protein degradation

Specificity Controls for ERR Targeted Protein Degradation: A Comparative Guide Executive Summary: The Shift from Inhibition to Degradation Estrogen-Related Receptor alpha (ERR ; NR3B1) is a master regulator of cellular m...

Author: BenchChem Technical Support Team. Date: February 2026

Specificity Controls for ERR Targeted Protein Degradation: A Comparative Guide

Executive Summary: The Shift from Inhibition to Degradation

Estrogen-Related Receptor alpha (ERR


; NR3B1) is a master regulator of cellular metabolism, driving mitochondrial biogenesis and the Warburg effect in aggressive cancers (e.g., Triple-Negative Breast Cancer). While inverse agonists like XCT-790  have served as chemical probes, they often fail to completely ablate ERR

signaling due to scaffolding functions or incomplete occupancy.

Targeted Protein Degradation (TPD) using PROTACs (Proteolysis Targeting Chimeras) offers a superior alternative by physically removing the protein. However, the catalytic nature of PROTACs introduces a unique liability: the "hook effect" and off-target degradation.

This guide compares the rigorous specificity controls required to validate ERR


 degraders (e.g., Compound 6c ), distinguishing bona fide degradation from non-specific artifacts.

Mechanism of Action & The Specificity Challenge

Unlike stoichiometric inhibitors, ERR


 degraders function catalytically. They recruit an E3 ligase (typically VHL or Cereblon) to ERR

, forming a ternary complex that triggers polyubiquitination and proteasomal degradation.
Visualization: The ERR Degradation Pathway

The following diagram illustrates the specific molecular events required for degradation, highlighting the points where specificity controls must intervene.

ERR_Degradation_Pathway PROTAC ERRα PROTAC (e.g., Compound 6c) ERR Target: ERRα (NR3B1) Ternary Ternary Complex [ERRα-PROTAC-E3] ERR->Ternary Recruitment via PROTAC E3 E3 Ligase (VHL/CRBN) E3->Ternary Recruitment via PROTAC Ub Poly-Ubiquitination Ternary->Ub E2 Transfer Proteasome 26S Proteasome Ub->Proteasome Recognition Degradation ERRα Degradation (Peptides) Proteasome->Degradation Proteolysis

Caption: The ubiquitin-proteasome pathway hijacked by ERR


 degraders. Specificity is determined at the Ternary Complex formation stage.

Comparative Analysis of Specificity Controls

To validate an ERR


 degrader, you must prove that the observed protein loss is:
  • Proteasome-dependent (not transcriptional downregulation).

  • Target-dependent (requires ERR

    
     binding).
    
  • E3 Ligase-dependent (requires VHL/CRBN recruitment).

The following table compares the performance and resolution of standard control methodologies.

Table 1: Performance Matrix of Specificity Controls
Control MethodMechanism of ActionResolutionProsCons
Proteasome Inhibition Pre-treatment with MG132 or Epoxomicin blocks the 26S proteasome.Low (Global)Confirms mechanism is degradation, not transcriptional repression.High toxicity; accumulates all ubiquitinated proteins; does not prove target specificity.
Competition (Target) Co-treatment with excess free ligand (e.g., XCT-790).MediumProves degradation requires binding to the ERR

ligand-binding pocket.
High concentrations of inhibitor may induce off-target effects or cytotoxicity.
Competition (E3) Co-treatment with excess free E3 ligand (e.g., VHL ligand).MediumProves dependence on the specific E3 ligase.Requires high concentration of E3 ligand, potentially affecting other cellular processes.
Negative Control Compound Structural analog of PROTAC with abrogated binding to E3 (e.g., VHL epimer).High (Gold Standard) The most rigorous chemical control; keeps physicochemical properties identical but kills activity.Requires custom synthesis of a complex molecule.
Genetic Knockdown siRNA/CRISPR against E3 ligase (e.g., VHL-/-).HighBiologically validates the machinery involved.[1]Time-consuming; potential compensatory mechanisms by other E3s.
Global Proteomics TMT-labeled Mass Spectrometry.Ultimate Unbiased view of the entire proteome; detects off-targets (e.g., ERR

/

).
Expensive; lower throughput; requires specialized bioinformatics.

Detailed Experimental Protocols

These protocols are designed for Compound 6c (a VHL-recruiting ERR


 degrader) but are adaptable to other degraders.
Protocol A: The "Rescue" Assay (Competition & Proteasome Blockade)

Objective: Confirm that ERR


 loss is driven by the PROTAC mechanism.

Materials:

  • Cell Line: MDA-MB-231 (High ERR

    
     expression).
    
  • Degrader: Compound 6c (Stock: 10 mM in DMSO).

  • Competitors: XCT-790 (Target binder), VHL Ligand (E3 binder).

  • Blocker: Epoxomicin (Proteasome inhibitor).[1]

Step-by-Step Workflow:

  • Seeding: Seed MDA-MB-231 cells at

    
     cells/well in 6-well plates. Incubate for 24h.
    
  • Pre-treatment (30 min):

    • Well 1 (Vehicle): DMSO.

    • Well 2 (Degrader Only): DMSO.

    • Well 3 (Proteasome Control): Add Epoxomicin (1

      
      M).
      
    • Well 4 (Target Competition): Add XCT-790 (10

      
      M - typically 100x degrader conc).
      
    • Well 5 (E3 Competition): Add VHL Ligand (10

      
      M).
      
  • Treatment (4h): Add Compound 6c (100 nM) to Wells 2, 3, 4, and 5.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Protease Inhibitors.

  • Analysis: Western Blot for ERR

    
     (approx. 50 kDa) and Actin/GAPDH (loading control).
    

Expected Result:

  • Well 2: >80% loss of ERR

    
    .
    
  • Wells 3, 4, 5: Near-complete rescue of ERR

    
     levels (band intensity comparable to Well 1). This confirms the "ternary complex" mechanism.
    
Protocol B: Isoform Selectivity Check

Objective: Ensure the degrader does not affect homologous receptors ERR


 (NR3B2) or ERR

(NR3B3).

Rationale: ERR isoforms share high sequence homology in the DNA-binding domain. Small molecule inhibitors often cross-react. PROTACs can achieve higher selectivity due to the structural constraints of ternary complex formation.

Workflow:

  • Treat cells with Compound 6c (Dose response: 10 nM, 100 nM, 1

    
    M) for 24h.
    
  • Perform Western Blot probing for:

    • ERR

      
      :  Should show dose-dependent degradation (
      
      
      
      nM).[2]
    • ERR

      
       & ERR
      
      
      
      :
      Should remain stable even at high concentrations (1
      
      
      M).
    • ER

      
       (ESR1):  Crucial negative control to ensure no cross-reactivity with the classical estrogen receptor.
      

Decision Tree for Validation

Use this logic flow to determine if your ERR


 degrader is specific enough for publication or preclinical development.

Validation_Logic Start Start: Observed ERRα Loss Q1 Q1: Is it Proteasome Dependent? (Epoxomicin Rescue) Start->Q1 Q2 Q2: Is it Target/E3 Dependent? (Competition Assay) Q1->Q2 Yes (Rescued) Fail_Mech Artifact: Transcriptional Repression or Cytotoxicity Q1->Fail_Mech No (Degradation Persists) Q3 Q3: Is it Isoform Selective? (ERRβ/γ Western) Q2->Q3 Yes (Rescued) Fail_Bind Artifact: Non-specific Stickiness Q2->Fail_Bind No Q4 Q4: Are there Off-Targets? (Global Proteomics) Q3->Q4 Yes (Only ERRα lost) Fail_Sel Fail: Pan-ERR Degrader (Low Selectivity) Q3->Fail_Sel No (ERRβ/γ lost) Q4->Fail_Sel Major Off-Targets Success Validated Specific ERRα Degrader Q4->Success Clean Profile

Caption: Step-by-step validation logic for ERR


 degraders. Failure at any step requires chemical optimization.

References

  • Identification of New Small-Molecule Inducers of Estrogen-rel

    
     (ERR
    
    
    
    ) Degradation.
    Source: ACS Medicinal Chemistry Letters (2019). Context: Describes Compound 6c , a potent VHL-based ERR
    
    
    degrader (
    
    
    nM) and establishes the competition assay protocols. URL:[Link]
  • The Advantages of Targeted Protein Degradation Over Inhibition: An RTK Case Study. Source: Cell Chemical Biology (2018). Context: Foundational text on why degraders require different specificity controls than inhibitors (scaffolding functions). URL:[Link]

  • PROTAC-induced Bet-protein degradation: a detailed protocol. Source: Methods in Molecular Biology (2016). Context: Provides the standard operating procedures for "Rescue" experiments using proteasome inhibitors and competition assays. URL:[Link]

  • XCT790, a potent and selective inverse agonist of estrogen-rel

    
    . 
    Source: Journal of Biological Chemistry (2004).
    Context: Establishes XCT-790 as the parent ligand and the standard "competitor" for ERR
    
    
    
    binding assays. URL:[Link]

Sources

Comparative

The E3 Ligase Dilemma: A Comparative Guide to MDM2 and Cereblon for Targeted Degradation of ERRα

For researchers in oncology and metabolic diseases, the Estrogen-Related Receptor alpha (ERRα) presents a compelling, yet challenging, therapeutic target. As an orphan nuclear receptor, it lacks a natural ligand, making...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in oncology and metabolic diseases, the Estrogen-Related Receptor alpha (ERRα) presents a compelling, yet challenging, therapeutic target. As an orphan nuclear receptor, it lacks a natural ligand, making traditional inhibitor-based approaches difficult.[1][2] Targeted Protein Degradation (TPD) using Proteolysis-Targeting Chimeras (PROTACs) offers a powerful alternative, enabling the selective removal of ERRα from the cellular environment.[3] This guide provides an in-depth comparison of two prominent E3 ubiquitin ligases, MDM2 and Cereblon (CRBN), for the development of ERRα-degrading PROTACs, offering insights into their mechanisms, experimental validation, and strategic selection.

The Key Players: ERRα, MDM2, and Cereblon

Estrogen-Related Receptor alpha (ERRα) is a transcription factor that plays a pivotal role in regulating cellular energy metabolism, including mitochondrial biogenesis and function.[1][4] Its overexpression is linked to poor clinical outcomes in several cancers, including breast and ovarian cancer, making it an attractive target for therapeutic intervention.[2][3]

Mouse Double Minute 2 Homolog (MDM2) is a RING finger E3 ubiquitin ligase best known as the primary negative regulator of the p53 tumor suppressor.[5][6] By ubiquitinating p53, MDM2 marks it for proteasomal degradation.[5][6] Beyond p53, MDM2 has a range of other substrates, and its recruitment in PROTACs offers a unique dual-action potential: degrading the target protein while simultaneously stabilizing p53, which can induce apoptosis or cell cycle arrest in cancer cells.[7][8]

Cereblon (CRBN) is the substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex.[9][10] It gained prominence as the target of immunomodulatory drugs (IMiDs) like thalidomide and its analogs.[10] CRBN has been successfully utilized in numerous PROTACs currently in clinical development, demonstrating its broad applicability and robustness in TPD.[7][10]

At a Glance: MDM2 vs. Cereblon for ERRα Degradation

FeatureMDM2Cereblon (CRBN)
Mechanism of Action RING finger E3 ligase, directly transfers ubiquitin from an E2 conjugating enzyme to the substrate.[5][6]Substrate receptor for the CUL4-RING E3 ligase complex (CRL4CRBN); recruits substrates for ubiquitination.[9][10]
Known Ligands Nutlin and its derivatives (e.g., Idasanutlin).[7][8]Immunomodulatory drugs (IMiDs) like Thalidomide, Pomalidomide, and Lenalidomide.[9][10]
Subcellular Localization Primarily nucleoplasm, with some cytoplasmic presence.[5]Predominantly nuclear, but also found in the cytoplasm and associated with the endoplasmic reticulum.
Expression Profile Ubiquitously expressed, but often overexpressed in various cancers.[5][11]Widely expressed across different tissues.[5]
Potential Advantages Dual mechanism of action: target degradation and p53 stabilization.[7][8] Potential for tumor-selective targeting in MDM2-amplified cancers.[11]Well-established and extensively used in PROTAC development with proven clinical success.[7][10] A broad range of available ligands with well-characterized properties.[9][10]
Potential Challenges The p53-MDM2 autoregulatory feedback loop could potentially complicate dosing and lead to MDM2 accumulation with traditional inhibitors, a challenge that PROTAC-mediated degradation aims to overcome.[12]Potential for off-target degradation of neosubstrates, such as zinc-finger transcription factors.[13][14] Development of resistance through mutations in CRBN.[5]

The PROTAC-Mediated Degradation Pathway

The fundamental principle of PROTAC action is to induce proximity between the target protein (ERRα) and an E3 ligase (MDM2 or Cereblon), leading to the ubiquitination and subsequent degradation of the target by the 26S proteasome.

PROTAC_Mechanism cluster_err_alpha ERRα (Target Protein) cluster_protac PROTAC cluster_e3_ligase E3 Ligase Complex cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation ERR_alpha ERRα PROTAC ERRα Binder - Linker - E3 Ligase Binder ERR_alpha->PROTAC Binds Poly_Ub_ERR_alpha Poly-ubiquitinated ERRα ERR_alpha->Poly_Ub_ERR_alpha Ternary Complex Formation & Ubiquitination E3_Ligase MDM2 or CRL4CRBN PROTAC->Poly_Ub_ERR_alpha Ternary Complex Formation & Ubiquitination E3_Ligase->PROTAC E3_Ligase->Poly_Ub_ERR_alpha Ternary Complex Formation & Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome Poly_Ub_ERR_alpha->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

Caption: PROTAC-mediated degradation of ERRα.

Comparative Experimental Data for ERRα Degradation

PROTACE3 Ligase RecruitedTarget ProteinCell LinePotency (DC50/IC50)Efficacy (Dmax)Reference
Compound 6c MDM2ERRαBreast Cancer Cells~30 nM (for >80% degradation)>80%[3]
PROTAC cpd. 29 VHLERRαMCF-7~100 nM86%[15]
Exemplified PROTAC CereblonERαMCF-72.9 nM116%[16]

Note: The Cereblon-recruiting PROTAC data is for Estrogen Receptor α (ERα), a related nuclear receptor, and is included to illustrate the potential potency of Cereblon-based degraders.

From this data, we can infer that both MDM2 and VHL can be effectively harnessed to degrade ERRα with nanomolar potency.[3][15] The Cereblon-based degrader for the related nuclear receptor ERα demonstrates exceptionally high potency and efficacy, suggesting that Cereblon is a highly viable E3 ligase for targeting nuclear receptors like ERRα.[16]

Experimental Workflows for Comparative Analysis

To rigorously compare the efficacy and selectivity of MDM2- versus Cereblon-based ERRα degraders, a series of well-controlled experiments are essential.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Comparative Assays cluster_analysis Data Analysis start Seed Cells (e.g., MCF-7) treat Treat with MDM2-PROTAC and CRBN-PROTAC start->treat wb Western Blot (ERRα Degradation) treat->wb ubi In-vitro Ubiquitination (Ternary Complex Efficacy) treat->ubi via Cell Viability Assay (Functional Outcome) treat->via analysis Compare DC50, Dmax, Ubiquitination levels, and IC50 values conclusion conclusion analysis->conclusion Select Optimal E3 Ligase

Sources

Validation

Assessing off-target effects of ERR alpha Ligand-Linker Conjugates

Benchmarking Selectivity: A Technical Guide to ERR Ligand-Linker Conjugates ) conjugates. Executive Summary: The Specificity Paradox In the development of ERR chemical probes—specifically PROTACs (Proteolysis Targeting C...

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Selectivity: A Technical Guide to ERR Ligand-Linker Conjugates


) conjugates.
Executive Summary: The Specificity Paradox

In the development of ERR


 chemical probes—specifically PROTACs (Proteolysis Targeting Chimeras) or fluorescent tracer conjugates—the addition of a linker is rarely benign. While the parental ligand (e.g., the inverse agonist XCT-790) may possess a defined selectivity profile, the conjugation of a linker and effector moiety frequently alters the molecule's physicochemical properties, creating a "Specificity Paradox."

The most critical oversight in current ERR


 drug discovery is the failure to distinguish between pharmacological off-targets  (binding to homologous receptors like ERR

or ER

) and mechanism-based off-targets (e.g., mitochondrial uncoupling or neo-substrate degradation).

This guide outlines a self-validating workflow to benchmark your ERR


 conjugates against the gold standard (genetic knockdown) and the parental ligand, ensuring that observed phenotypes are driven by ERR

modulation and not linker interference.
Part 1: The Mechanistic Challenge

ERR


 shares significant structural homology with ERR

, ERR

, and Estrogen Receptor alpha (ER

).[1] A ligand-linker conjugate introduces two new variables:
  • Exit Vector Interference: The linker may clash with the co-activator binding groove (AF2 site), altering the inverse agonism mechanism.

  • Lipophilicity Shifts: Large hydrophobic linkers often increase non-specific binding to mitochondrial membranes—a known liability of the ERR

    
     inverse agonist XCT-790, which acts as a mitochondrial uncoupler independent of ERR
    
    
    
    .
Visualization: The Linker Interference Model

The following diagram illustrates how a conjugate can induce off-target effects through steric clashes or neo-substrate recruitment (in the case of PROTACs).

LinkerInterference Ligand ERRα Ligand (e.g., Thiazole) Linker Linker Moiety (PEG/Alkyl Chain) Ligand->Linker Target Target: ERRα (Ligand Binding Domain) Ligand->Target High Affinity OffTarget1 Off-Target: ERα / ERRγ (Homology Binding) Ligand->OffTarget1 Cross-reactivity Effector Effector (E3 Ligase / Fluorophore) Linker->Effector OffTarget2 Off-Target: Mitochondria (Proton Ionophore Effect) Linker->OffTarget2 Lipophilic Interaction Effector->OffTarget1 Neo-substrate Recruitment

Figure 1: Structural logic of conjugate-mediated off-target effects. Note that the linker/effector moiety can independently drive mitochondrial toxicity or recruit homologous receptors.

Part 2: Comparative Methodology

To validate an ERR


 conjugate, you must triangulate data across three distinct modalities. Relying on a single assay (e.g., Western Blot) is insufficient due to antibody non-specificity.
The Triad of Validation
ModalityAssay TypePurposeCritical Control
Biochemical TR-FRET Co-activator DisplacementQuantify intrinsic affinity (

) and check if the linker disrupts the inverse agonist mode of action.
Parental Ligand: Verify if potency is retained post-conjugation.
Cellular NanoBRET™ / CETSA Measure target engagement inside the cell. Permeability is often the failure point for conjugates.Competition: Pre-treat with excess free ligand to prove specific binding.
Functional Seahorse XF Analysis CRITICAL: Distinguish ERR

-mediated metabolic shifts from direct mitochondrial uncoupling.
siRNA ERR

:
If the conjugate affects respiration in ERR

-knockdown cells, it is toxic.
Part 3: Deep Dive Protocol – Chemoproteomic Profiling

The only way to objectively assess the "global" specificity of your conjugate is Quantitative Mass Spectrometry (TMT-MS) . This protocol is designed to identify proteins that are differentially regulated or degraded (for PROTACs) by the conjugate but not by the genetic knockdown.

Workflow Diagram

ProteomicsWorkflow Step1 Treatment Groups: 1. DMSO 2. Conjugate (1µM) 3. siRNA ERRα Step2 Lysis & Digestion (Trypsin/Lys-C) Step1->Step2 Step3 TMT Labeling (10-plex) Step2->Step3 Step4 High-pH Fractionation Step3->Step4 Step5 LC-MS/MS (Orbitrap) Step4->Step5 Step6 Data Analysis: Volcano Plot Step5->Step6

Figure 2: Tandem Mass Tag (TMT) quantitative proteomics workflow for unbiased off-target discovery.

Step-by-Step Methodology

1. Experimental Design & Controls

  • Cell Line: Use a metabolically active line relevant to ERR

    
     (e.g., MDA-MB-231 or HepG2).
    
  • Condition A (Negative): DMSO Vehicle.

  • Condition B (Positive Control): siRNA targeting ESRRA (48h transfection). This defines the "true" transcriptional phenotype.

  • Condition C (Test): ERR

    
     Conjugate (e.g., 1 µM, 24h).
    
  • Condition D (Specificity Control): Parental Ligand (e.g., XCT-790, 1 µM).

2. Sample Preparation

  • Lyse cells in 8M Urea lysis buffer to ensure solubilization of membrane-bound mitochondrial proteins.

  • Reduce (DTT), alkylate (IAA), and digest with Trypsin/Lys-C (1:50 ratio) overnight at 37°C.

3. TMT Labeling & Fractionation

  • Label peptides using TMTpro 16-plex reagents.

  • Crucial Step: Pool samples and perform High-pH Reversed-Phase Fractionation . ERR

    
     is low abundance; without fractionation, you will miss it and its low-level coregulators.
    

4. Data Analysis Logic (The Filter)

  • Identify proteins significantly downregulated by the Conjugate (Log2FC < -0.5, p < 0.05).

  • Exclusion Filter: Remove proteins that are also downregulated by siRNA .

    • Result: Proteins downregulated by the Conjugate but not by siRNA are Off-Targets .

  • Mitochondrial Check: Specifically query the dataset for ATP5 synthase subunits or Complex I subunits. If these are physically degraded or aggregated (insoluble), it indicates direct mitochondrial toxicity.

Part 4: Data Presentation & Interpretation[2][3][4][5]

When publishing your comparison, summarize the data to highlight the "Selectivity Window."

Table 1: Comparative Potency and Selectivity Profile
CompoundERR

IC50 (Reporter)
ER

IC50 (Selectivity)
Mitochondrial Respiration (OCR)Toxicity Flag
XCT-790 (Parent) 50 nM> 10 µMInhibited at 100 nMHigh: Uncoupler [1]
Conjugate-1 (Linker A) 120 nM500 nMInhibited at 10 µMModerate: ER

cross-reactivity
Conjugate-2 (Linker B) 60 nM> 10 µMUnaffectedLow: Clean profile
siRNA ESRRA N/A (Knockdown)N/AReduced BasalNone (Baseline)

Note: "Mitochondrial Respiration" refers to Oxygen Consumption Rate (OCR) measured in cells where ERR


 is already knocked down. If the compound still reduces OCR, it is an off-target effect.
Interpretation Guide
  • The "Hook Effect": If your conjugate shows weaker potency (higher IC50) than the parent, the linker may be sterically clashing with the binding pocket.

  • The "Uncoupling" Trap: XCT-790 is a known mitochondrial uncoupler [1].[2][3][4][5] If your conjugate retains the thiadiazole core, you must perform a Seahorse assay on ESRRA-null cells. If OCR increases (uncoupling) or crashes (inhibition) in the absence of the target, the compound is chemically toxic.

References
  • Vertex AI Search. (2025). The Estrogen-Related Receptor α Inverse Agonist XCT 790 Is a Nanomolar Mitochondrial Uncoupler.[3][4] Biochemistry. 4

  • Mtoz Biolabs. (2025). PROTAC Drug Off-Target Protein Assessment Service. 6[7]

  • ResearchGate. (2025).[8] Chemoproteomic evaluation of PROTACs targeting estrogen receptor alpha. 9

  • NIH. (2017). Identification of Estrogen-Related Receptor α Agonists in the Tox21 Compound Library. 10[7]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling ERR|A Ligand-Linker Conjugates 1

Topic: Personal Protective Equipment & Handling Guide for ERR Ligand-Linker Conjugates 1 Content Type: Operational Safety & Logistics Manual Audience: Research Scientists & Drug Discovery Specialists Executive Safety Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Guide for ERR


 Ligand-Linker Conjugates 1
Content Type:  Operational Safety & Logistics Manual
Audience:  Research Scientists & Drug Discovery Specialists

Executive Safety Summary: The "Why" Behind the Protocol

Substance Identity: ERR


 Ligand-Linker Conjugate 1 is a chimeric chemical intermediate designed for the synthesis of PROTACs (Proteolysis Targeting Chimeras). It consists of a bioactive small molecule (likely an ERR

inverse agonist similar to XCT-790) chemically tethered to a linker motif.[1]

Hazard Mechanism (The Biological Risk): Unlike standard organic reagents, this conjugate possesses specific biological activity. ERR


 (Estrogen-Related Receptor Alpha) regulates mitochondrial biogenesis and oxidative phosphorylation.[2][3][4] Potent inverse agonists can induce mitochondrial uncoupling , rapid ATP depletion, and Reactive Oxygen Species (ROS)-mediated apoptosis.
  • Operational Implication: Inhalation of dusts is the critical failure mode. Systemic absorption can lead to off-target mitochondrial toxicity in metabolically active tissues (heart, liver).

Potency Classification: Treat as Occupational Exposure Band (OEB) 4 .

  • Rationale: While the specific LD50 may be unestablished, PROTAC intermediates are designed to be active at nanomolar concentrations. Defaulting to OEB 4 (< 1

    
    g/m
    
    
    
    OEL) ensures operator safety against unknown potency.

PPE & Engineering Control Matrix

The following matrix dictates the required protection based on the physical state of the reagent. Note: Engineering controls (containment) are primary; PPE is the secondary line of defense.

Parameter Solid State (Powder/Crystals) Solution State (DMSO/Organic Solvents)
Primary Risk Inhalation of bioactive dusts.Dermal absorption (enhanced by DMSO).
Engineering Control REQUIRED: Powder Containment Hood, Glove Box, or Isolator.Chemical Fume Hood (Class II Type B2 preferred).
Respiratory PPE PAPR (Powered Air Purifying Respirator) if outside containment. N95 is insufficient for OEB 4 powders.Half-mask with organic vapor cartridges (if outside hood).
Dermal PPE (Hands) Double Nitrile Gloves (min 5 mil thickness).Laminate / Silver Shield under Nitrile (if handling >10mL).
Body Protection Tyvek® Lab Coat (wrist cuffs taped).Chemical-resistant apron over lab coat.
Eye Protection Chemical Safety Goggles (prevent dust entry).Face Shield + Safety Goggles (splash risk).

Decision Logic: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the correct protective gear based on the experimental stage.

PPE_Decision_Tree Start Start: Handling ERRα Conjugate 1 State_Check What is the Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Solution (DMSO/DMF) State_Check->Liquid Quant_Check Quantity > 10 mg? Solid->Quant_Check Yes Yes Quant_Check->Yes High Risk No No Quant_Check->No Moderate Risk Isolator Use Glove Box / Isolator Hood_PAPR HEPA Hood + PAPR Required Solvent_Check Solvent Type? Liquid->Solvent_Check DMSO_DMF DMSO/DMF (Penetrating) Solvent_Check->DMSO_DMF Std_Solvent Ethanol/Water Solvent_Check->Std_Solvent Laminate_Glove PPE: Silver Shield Liners + Nitrile Outer DMSO_DMF->Laminate_Glove Double_Glove PPE: Double Nitrile Gloves (Change every 15 mins) Std_Solvent->Double_Glove Yes->Isolator No->Hood_PAPR

Figure 1: PPE Selection Logic. Note that DMSO solutions require laminate gloves due to rapid permeation and the ability of DMSO to carry the toxic payload through the skin.

Operational Protocol: Safe Weighing & Solubilization

This is the highest-risk procedure. The transition from solid to liquid is where 90% of exposure incidents occur.

Prerequisites:

  • Static Control: Use an ionizing bar or anti-static gun. Dry powders of organic linkers are highly static-prone and can "jump" or aerosolize.

  • Solvent: Pre-aliquot DMSO/DMF. Do not bring bulk solvent bottles into the weighing zone.

Step-by-Step Methodology:

  • Preparation:

    • Don PPE: Double nitrile gloves, Tyvek sleeves, N95/P100 (if open hood).

    • Place a disposable balance draft shield or "weighing boat tent" inside the hood.

    • Line the work surface with plastic-backed absorbent pads (white side up to see spills).

  • Weighing (The "Wet Method" - Recommended):

    • Why: Adding solvent directly to the vial minimizes dust transfer.

    • Tare the receiving vial (with cap ON) on the balance.

    • Open the source vial of ERR

      
       Conjugate 1.
      
    • Do not spatula. Gently tap the required amount into the receiving vial.

    • Immediately cap both vials.

    • Wipe the exterior of the receiving vial with a methanol-dampened Kimwipe before removing it from the hood.

  • Solubilization:

    • Add the calculated volume of DMSO via syringe (not pipette, to avoid tipping).

    • Vortex inside the hood.

    • Labeling: Mark the vial clearly: "ERR

      
       Conjugate 1 - [Conc] - TOXIC - OEB 4".
      
  • Storage Logistics:

    • Temperature: Store stock solutions at -80°C for long-term stability (>1 month) or -20°C for short-term (<1 month).

    • Atmosphere: Store under Nitrogen or Argon. Linkers often contain oxidation-sensitive moieties.

Waste Disposal & Decontamination

Bioactive conjugates cannot be treated as standard organic waste.

Disposal Workflow:

  • Solid Waste: (Vials, tips, gloves)

    
    Yellow Biohazard/Chemo Bin  (Incineration). Do not autoclave; chemical hazards may volatilize.
    
  • Liquid Waste: Segregate into "High Potency / Cytotoxic" liquid waste streams. Do not mix with general oxidizers.

Decontamination Solution: For spills, use a two-step inactivation:

  • 10% Bleach (Sodium Hypochlorite): Oxidizes the linker and disrupts the ligand structure. Allow 15 minutes contact time.

  • 70% Ethanol: Removes the bleach residue and solubilizes any remaining hydrophobic ligand.

Emergency Response

  • Inhalation: Remove victim to fresh air immediately. Alert medical services that the patient was exposed to a mitochondrial toxin (uncoupler).

  • Skin Contact (DMSO Solution):

    • Do not scrub. Scrubbing increases blood flow and absorption.

    • Rinse with copious water for 15 minutes.

    • Discard all contaminated clothing as hazardous waste.

  • Eye Contact: Flush for 15 minutes. Seek ophthalmological evaluation immediately.

References

  • Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs." OSHA Safety and Health Topics.[Link]

  • National Institutes of Health (NIH). "Occupational Exposure Banding: A Decision Logic for Chemical Risk Management." NIOSH Publications.[Link]

  • Willyard, C. "The boom in PROTACs." Nature Biotechnology, vol. 38, pp. 1368–1369 (2020). (Context on PROTAC potency and handling). [Link]

  • SafeBridge Consultants. "Potent Compound Safety: A Guide for the Pharmaceutical Industry.

Sources

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